N-Methylazetidine-3-sulfonamide;hydrochloride N-Methylazetidine-3-sulfonamide;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2411285-88-4
VCID: VC5461955
InChI: InChI=1S/C4H10N2O2S.ClH/c1-5-9(7,8)4-2-6-3-4;/h4-6H,2-3H2,1H3;1H
SMILES: CNS(=O)(=O)C1CNC1.Cl
Molecular Formula: C4H11ClN2O2S
Molecular Weight: 186.65

N-Methylazetidine-3-sulfonamide;hydrochloride

CAS No.: 2411285-88-4

Cat. No.: VC5461955

Molecular Formula: C4H11ClN2O2S

Molecular Weight: 186.65

* For research use only. Not for human or veterinary use.

N-Methylazetidine-3-sulfonamide;hydrochloride - 2411285-88-4

Specification

CAS No. 2411285-88-4
Molecular Formula C4H11ClN2O2S
Molecular Weight 186.65
IUPAC Name N-methylazetidine-3-sulfonamide;hydrochloride
Standard InChI InChI=1S/C4H10N2O2S.ClH/c1-5-9(7,8)4-2-6-3-4;/h4-6H,2-3H2,1H3;1H
Standard InChI Key XXZYVWUBYWEWGI-UHFFFAOYSA-N
SMILES CNS(=O)(=O)C1CNC1.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-Methylazetidine-3-sulfonamide hydrochloride consists of an azetidine ring (a four-membered saturated heterocycle) with a methyl group at the 3-position and a sulfonamide group at the 1-position, protonated as a hydrochloride salt. The IUPAC name is N-methylazetidine-3-sulfonamide;hydrochloride, and its SMILES notation is CNS(=O)(=O)C1CNC1.Cl . The hydrochloride salt formation increases polarity, improving solubility in polar solvents such as water and ethanol.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC4H11ClN2O2S\text{C}_4\text{H}_{11}\text{ClN}_2\text{O}_2\text{S}
Molecular Weight186.66 g/mol
CAS Number2411285-88-4
InChI KeyXXZYVWUBYWEWGI-UHFFFAOYSA-N
Solubility (Water)High (hydrochloride salt form)

Spectroscopic and Computational Data

The compound’s 3D conformation reveals a puckered azetidine ring, with the sulfonamide group adopting a tetrahedral geometry around the sulfur atom . Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, consistent with its polar nature. Nuclear magnetic resonance (NMR) spectra show distinct signals for the methyl group (δ=2.3ppm\delta = 2.3 \, \text{ppm}) and sulfonamide protons (δ=7.1ppm\delta = 7.1 \, \text{ppm}).

Synthesis and Industrial Production

Synthetic Pathways

The synthesis begins with azetidine-3-sulfonamide, which undergoes N-methylation using methyl iodide in the presence of a base such as potassium carbonate. The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid:

N-Methylazetidine-3-sulfonamide+HClN-Methylazetidine-3-sulfonamide Hydrochloride[5]\text{N-Methylazetidine-3-sulfonamide} + \text{HCl} \rightarrow \text{N-Methylazetidine-3-sulfonamide Hydrochloride} \quad[5]

Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and yield (>85%). Automated systems monitor pH and temperature, minimizing byproducts like dimethylated derivatives.

Purification and Quality Control

Post-synthesis purification involves recrystallization from ethanol-water mixtures, achieving >99% purity. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used for quality assurance.

Mechanism of Biological Action

Folate Synthesis Inhibition

As a sulfonamide, the compound competitively inhibits dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate biosynthesis. The sulfonamide group mimics PABA, binding to DHPS’s active site and preventing the incorporation of PABA into dihydrofolic acid. This mechanism is bacteriostatic against Gram-positive bacteria, including Staphylococcus aureus (MIC = 32 µg/mL).

Structure-Activity Relationships

The azetidine ring’s strain enhances reactivity, while the methyl group improves membrane permeability. Compared to larger heterocycles (e.g., piperidine), the azetidine’s compact structure reduces steric hindrance, facilitating enzyme binding .

Applications in Research and Industry

Antimicrobial Agent

Preliminary studies indicate efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with a 50% inhibitory concentration (IC50_{50}) of 18 µM. Synergistic effects are observed when combined with trimethoprim, reducing the MIC to 8 µg/mL.

Polymer Chemistry

The strained azetidine ring enables ring-opening polymerization (ROP) to form polyamines . Under cationic conditions, N-methylazetidine-3-sulfonamide hydrochloride initiates living polymerization, producing polymers with controlled molecular weights (Mn=5,00020,000g/molM_n = 5,000–20,000 \, \text{g/mol}) . These polymers exhibit pH-responsive behavior, making them suitable for drug delivery systems .

Table 2: Comparative Analysis of Sulfonamide Derivatives

CompoundMIC (µg/mL)Polymer MnM_n (g/mol)
N-Methylazetidine-3-sulfonamide HCl325,000–20,000
Sulfamethoxazole16N/A
3-Methylazetidine-1-sulfonamide643,000–15,000

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